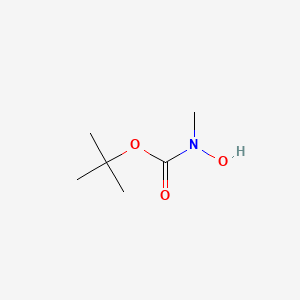

Tert-butyl hydroxy(methyl)carbamate

描述

Overview of Organic Carbamates in Chemical Synthesis and Research

Carbamates are integral to numerous applications, from their use as protecting groups in peptide synthesis to their role as key structural motifs in pharmaceuticals and agrochemicals. researchgate.netnih.gov Their stability and ability to modulate biological properties make them a versatile tool for chemists. nih.govacs.org

The carbamate (B1207046) functional group can be described as a hybrid of an amide and an ester. nih.gov This unique arrangement of atoms—a nitrogen atom attached to a carbonyl group, which is in turn bonded to an oxygen atom—gives rise to distinct electronic properties. nih.govnih.gov The delocalization of the nitrogen's lone pair of electrons into the carbonyl group, a phenomenon known as amide resonance, is a key feature that influences the structure and reactivity of carbamates. nih.govresearchgate.net This resonance imparts a partial double bond character to the C-N bond, leading to a planar and rigid structure. nih.govnih.gov

The presence of the ester oxygen atom, however, distinguishes carbamates from amides. This oxygen atom also has a lone pair of electrons that can participate in resonance, competing with the nitrogen lone pair. researchgate.net This competition results in a lower rotational barrier around the C-N bond in carbamates compared to amides, making them more flexible in certain contexts. nih.govresearchgate.net The electronic landscape of the carbamate linkage is further influenced by the substituents on the nitrogen and oxygen atoms.

The planarity of the carbamate group is a direct consequence of amide resonance. nih.govnih.gov This resonance stabilization forces the atoms involved in the carbamate linkage into a planar arrangement. nih.gov However, the degree of planarity and the preferred conformation can be influenced by the steric and electronic nature of the substituents. nih.govnih.gov

The rotational barrier of the C-N bond in carbamates is typically 3-4 kcal/mol lower than that of analogous amides. nih.govresearchgate.net This is attributed to the electronic perturbations caused by the additional oxygen atom of the ester group. nih.govresearchgate.net The conformational preferences of carbamates, particularly the orientation of substituents, can be investigated using techniques like NMR spectroscopy and computational methods such as density functional theory (DFT). nih.govacs.orgacs.org Studies have shown that even in sterically hindered carbamates, specific conformations can be predominant. nih.govacs.orgacs.org For instance, in certain cyclic carbamates, the substituents can adopt specific axial or equatorial orientations. nih.govresearchgate.net

The phenomenon of amide resonance is central to the chemical and biological behavior of carbamates. It not only dictates their structure but also influences their reactivity, making them more electrophilic than amides and susceptible to nucleophilic attack. nih.gov

Positioning of N-Hydroxy-N-methyl-tert-butylcarbamate within the Broader Carbamate Class

N-Hydroxy-N-methyl-tert-butylcarbamate, with the chemical formula C6H13NO3, belongs to the N-hydroxycarbamate subclass. nih.gov The presence of a hydroxyl group on the nitrogen atom introduces unique chemical properties and reactivity patterns not typically observed in standard carbamates. The tert-butyl group, a bulky substituent, on the ester oxygen also significantly influences the molecule's steric and electronic characteristics.

The N-hydroxy functionality makes this compound a valuable precursor in various synthetic transformations. For instance, its relative, tert-butyl N-hydroxycarbamate, is utilized in the preparation of aziridines and as a reagent for synthesizing other hydroxylamine (B1172632) derivatives. chemicalbook.com

Fundamental Research Questions Driving Investigations of N-Hydroxy-N-methyl-tert-butylcarbamate

The specific structure of N-Hydroxy-N-methyl-tert-butylcarbamate raises several fundamental research questions that drive its investigation:

Influence of the N-hydroxy group: How does the presence of the hydroxyl group on the nitrogen atom affect the electronic properties of the carbamate linkage, particularly the extent of amide resonance and the rotational barrier around the C-N bond?

Steric effects of the tert-butyl group: What is the impact of the bulky tert-butyl group on the conformational preferences of the molecule? Does it favor a particular syn or anti conformation?

Reactivity and Synthetic Applications: What novel synthetic methodologies can be developed utilizing the unique reactivity conferred by the N-hydroxy group? Can it serve as a precursor for generating reactive intermediates?

Intermolecular Interactions: How does the N-hydroxy group participate in hydrogen bonding and other intermolecular interactions in the solid state and in solution? Understanding these interactions is crucial for predicting its physical properties and its behavior in different chemical environments.

These research questions highlight the academic significance of N-Hydroxy-N-methyl-tert-butylcarbamate as a model system for exploring the intricate interplay of electronic and steric effects within the carbamate functional group.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-hydroxy-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7(4)9/h9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTVWTYYQWTLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297596 | |

| Record name | tert-butyl hydroxy(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-97-5 | |

| Record name | 19689-97-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl hydroxy(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl hydroxy(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Hydroxy N Methyl Tert Butylcarbamate and Analogous Hydroxy Carbamates

Direct Synthetic Routes to Tert-butyl Carbamates

Direct synthetic routes to tert-butyl carbamates typically involve the formation of the carbamate (B1207046) linkage in a single key step from readily available starting materials. These methods are often favored for their efficiency and atom economy.

Carbamate Formation via Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Reactions

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), is a widely used and versatile reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. wikipedia.org This pyrocarbonate reacts with amines to yield N-tert-butoxycarbonyl derivatives, which are stable under many reaction conditions but can be readily cleaved with moderately strong acids. wikipedia.org

The reaction of Boc anhydride with an amine is typically conducted in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP), to neutralize the acidic byproduct. chemicalbook.com The general procedure for the synthesis of tert-butyl hydroxy(methyl)carbamate from N-methylhydroxylamine hydrochloride and di-tert-butyl dicarbonate involves dissolving the hydrochloride salt in an anhydrous organic solvent like dichloromethane or tetrahydrofuran. Boc₂O is then added slowly while cooling the reaction mixture in an ice bath. The reaction is typically stirred at room temperature for several hours to ensure completion. chemicalbook.com

A specific example is the synthesis of 6-acetyl-1,2,3,4-tetrahydropyridine, where the first step involves the formation of a carbamate from the reaction of an amide nitrogen with Boc anhydride in acetonitrile using DMAP as a catalyst. chemicalbook.com

Table 1: Representative Conditions for Boc₂O Reactions

| Amine Substrate | Reagents | Solvent | Base | Temperature | Yield |

| N-methylhydroxylamine HCl | Boc₂O | Dichloromethane | - | 0 °C to RT | Not specified |

| 2-piperidone | Boc₂O | Acetonitrile | DMAP | Not specified | Not specified |

Utilizing Chloroformate Reagents for Carbamate Linkage Establishment

Chloroformate reagents are another important class of compounds for the synthesis of carbamates. wikipedia.org These reagents, with the general formula ROC(O)Cl, react with amines to form the corresponding carbamate and hydrochloric acid. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the HCl produced. wikipedia.org

Commonly used chloroformates for carbamate synthesis include benzyl chloroformate for the introduction of the Cbz group and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the Fmoc group. wikipedia.org For the synthesis of tert-butyl carbamates, while tert-butyl chloroformate can be used, it is less common than Boc anhydride due to its lower stability. An alternative approach involves the use of more stable activated carbonates derived from chloroformates. For instance, p-nitrophenyl chloroformate (PNPCOCl) reacts with an alcohol in the presence of a base to form an activated carbonate, which can then efficiently react with an amine to produce the desired carbamate. nih.govresearchgate.net

A novel, photo-on-demand synthesis of chloroformates in a chloroform solution containing an alcohol has been developed, which can then be used in a one-pot conversion to carbamates by the subsequent addition of an amine. acs.org

Table 2: Chloroformate Reagents in Carbamate Synthesis

| Chloroformate Reagent | Amine | Base | Solvent | Product |

| Benzyl chloroformate | Generic Amine | Pyridine | Dichloromethane | Cbz-protected amine |

| p-Nitrophenyl chloroformate | Generic Amine | Pyridine | Dichloromethane | Carbamate |

| Phenyl chloroformate | t-Butyl alcohol | Quinoline | Methylene dichloride | t-Butyl phenyl carbonate |

One-Pot Synthesis Approaches to Tert-butyl Carbamates

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods for the synthesis of tert-butyl carbamates have been developed.

One such method involves the zinc-catalyzed Curtius rearrangement of a carboxylic acid in the presence of sodium azide and di-tert-butyl dicarbonate. This one-pot process generates an acyl azide intermediate, which undergoes rearrangement to an isocyanate. The isocyanate is then trapped by tert-butoxide, also generated in situ, to form the tert-butyl carbamate. orgsyn.org This method is particularly useful for the synthesis of aliphatic Boc-protected amines from carboxylic acids. orgsyn.org

Another one-pot procedure allows for the conversion of fluorenylmethyl carbamates (Fmoc-protected amines) directly into tert-butyl carbamates (Boc-protected amines). This transformation is achieved by treating the Fmoc-carbamate with potassium fluoride and triethylamine in the presence of Boc anhydride. ncu.edu.tw Additionally, efficient one-pot methods exist for the conversion of t-butyl carbamates to amides using acyl halide-methanol mixtures, which avoids the isolation of potentially unstable intermediate amines. thieme-connect.comorganic-chemistry.org

Indirect Synthesis Pathways and Precursor Chemistry

Indirect synthetic pathways to tert-butyl carbamates often involve the formation of a key intermediate, such as an isocyanate, from a precursor molecule, followed by its reaction to form the carbamate. These methods can be advantageous when the direct routes are not feasible or lead to low yields.

Derivatization of Carboxylic Acids via Acyl Azides and Curtius Rearrangement

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.org This isocyanate intermediate can then be trapped by a nucleophile, such as an alcohol, to form a carbamate. wikipedia.orgjove.com This method provides an indirect route to carbamates from carboxylic acids.

The acyl azide precursor can be prepared from a carboxylic acid derivative. nih.gov A common one-pot procedure involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. organic-chemistry.org This generates the acyl azide in situ, which then undergoes the Curtius rearrangement to the isocyanate. In the presence of an alcohol, the corresponding carbamate is formed. organic-chemistry.org This method is tolerant of various functional groups. organic-chemistry.org

The reaction of an aromatic carboxylic acid with di-tert-butyl dicarbonate or a chloroformate and sodium azide also produces the corresponding acyl azide, which rearranges to an isocyanate that can be trapped by an alkoxide to form the carbamate. organic-chemistry.org

Functional Group Protection Strategies Prior to Carbamate Formation

In the synthesis of complex molecules containing multiple functional groups, it is often necessary to temporarily block or "protect" certain reactive sites to prevent unwanted side reactions. organic-chemistry.org Carbamates, particularly the Boc group, are excellent protecting groups for amines due to their stability to a wide range of reaction conditions and their ease of removal under mild acidic conditions. masterorganicchemistry.comchem-station.comacs.org

Protecting an amine as a carbamate renders the nitrogen non-nucleophilic, allowing for selective reactions to occur at other parts of the molecule. organic-chemistry.org For instance, if a molecule contains both an amino group and a hydroxyl group, the amine can be protected as a Boc-carbamate, allowing for selective reaction at the hydroxyl group. The Boc group can then be removed in a subsequent step to reveal the free amine.

The choice of protecting group is crucial, and often an "orthogonal" strategy is employed where multiple protecting groups that can be removed under different conditions are used in the same molecule. organic-chemistry.org For example, a Boc group (acid-labile) and an Fmoc group (base-labile) can be used to protect two different amino groups, allowing for the selective deprotection and subsequent reaction of one amine while the other remains protected. organic-chemistry.orgmasterorganicchemistry.com

Table 3: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Amine base (e.g., piperidine) |

Multi-Step Synthesis from Chiral Precursors (e.g., L-Serine)

The synthesis of complex carbamates, particularly those with specific stereochemistry, often necessitates multi-step pathways starting from chiral precursors. L-serine, a readily available and relatively inexpensive chiral amino acid, serves as a valuable starting material for such syntheses. A common strategy involves the initial protection of the amine and carboxyl groups, followed by modification of the side chain and the nitrogen atom to introduce the desired functionality.

A representative synthetic sequence commencing with L-serine begins with the protection of the amino group, frequently as a tert-butoxycarbonyl (Boc) derivative. This is typically achieved by reacting L-serine with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide. orgsyn.org The resulting N-Boc-L-serine can then be esterified, for example, through reaction with methyl iodide and potassium carbonate in dimethylformamide, to yield N-Boc-L-serine methyl ester. orgsyn.org This protects the carboxylic acid functionality, allowing for selective modification of the side-chain hydroxyl group.

While the direct conversion of this specific intermediate to this compound is not extensively detailed in the provided literature, analogous transformations on similar substrates provide a blueprint. For instance, a related multi-step synthesis starting from N-BOC-D-serine involves its conversion to an intermediate, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester. google.com This process involves forming a mixed acid anhydride with isobutyl chloroformate, followed by a condensation reaction with benzylamine. google.com Subsequent alkylation of the carbamate nitrogen is then performed. google.com This highlights a general pathway where the chiral backbone of serine is utilized to construct a more complex molecule, with the carbamate group already in place.

The key transformations to arrive at the N-hydroxy-N-methyl structure from an N-Boc-serine derivative would involve the reduction of the ester to a primary alcohol, followed by oxidation and subsequent reactions to form the N-O bond and introduce the N-methyl group. The chirality of the original L-serine is preserved throughout these steps, leading to an enantiomerically pure or enriched final product.

Catalytic and Mechanistic Studies in Carbamate Synthesis

Homogeneous catalysis, particularly using transition metal complexes, offers efficient and selective routes for the synthesis of carbamates. Palladium complexes are notably versatile in this regard, primarily facilitating cross-coupling reactions to form the critical C-N or N-C(O)O bonds. nih.gov A prominent application is the palladium-catalyzed synthesis of N-aryl carbamates. organic-chemistry.org This methodology involves the cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. nih.govorganic-chemistry.org The alcohol acts as a nucleophile, trapping an in situ generated aryl isocyanate intermediate to form the desired carbamate. nih.gov

The general catalytic cycle for this transformation is understood to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X.

Metathesis: The halide ligand is exchanged for a cyanate group from sodium cyanate (NaOCN).

Reductive Elimination: The aryl and cyanate groups are reductively eliminated from the palladium center, forming an aryl isocyanate (Ar-N=C=O) and regenerating the Pd(0) catalyst.

Nucleophilic Attack: The alcohol present in the reaction mixture attacks the electrophilic carbon of the isocyanate, yielding the final N-aryl carbamate product.

This approach allows for the synthesis of a broad range of carbamates, including important protecting groups used in organic synthesis. nih.gov Mechanistic studies suggest that for certain substrates, the reaction proceeds through a directed electrophilic metalation pathway, forming a palladacycle intermediate. nih.govacs.org The choice of ligands on the palladium catalyst and the specific directing group on the substrate are crucial for controlling the reaction's efficiency and selectivity. nih.gov

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. impag.ch This is particularly relevant for the alkylation of carbamate precursors, where an inorganic base (dissolved in water) is used to deprotonate a substrate (dissolved in an organic solvent). acsgcipr.org The PTC mechanism relies on a catalyst, usually a quaternary ammonium salt (often referred to as a "quat"), to transport the reactive anion from the aqueous phase into the organic phase. impag.ch

The key steps in a PTC-mediated alkylation are:

An anion (e.g., hydroxide, OH⁻) is transported from the aqueous phase to the organic phase by the lipophilic quaternary ammonium cation (Q⁺), forming an ion pair [Q⁺OH⁻]org.

In the organic phase, the base deprotonates the carbamate precursor (R₂NH), generating a carbamate anion and water.

This carbamate anion, paired with the Q⁺ cation, then acts as a nucleophile, attacking an alkylating agent (R'-X) to form the N-alkylated carbamate product.

The catalyst cation (Q⁺) then transports the leaving group anion (X⁻) back to the aqueous phase, completing the catalytic cycle.

This methodology has been successfully applied in the synthesis of carbamate derivatives. For example, the alkylation of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester with dimethyl sulfate is effectively carried out using tetrabutylammonium bromide as a phase transfer catalyst in the presence of potassium hydroxide. google.com PTC offers significant advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often higher yields and selectivity compared to homogeneous systems. acsgcipr.orgcrdeepjournal.org The efficiency of the catalyst is influenced by its structure, particularly the number of carbon atoms on the alkyl chains, which affects its solubility and activity in the organic phase. acsgcipr.org

Table 1: Comparison of Phase Transfer Catalysts

| Catalyst Type | Common Examples | Key Characteristics | Application Notes |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Aliquat 336 | Lipophilic cation facilitates anion transport into the organic phase. | Widely used for alkylations, substitutions, and condensations. Catalyst choice can be tuned for specific reactions. acsgcipr.orgtheaic.org |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Generally more thermally stable than ammonium salts. | Useful for reactions requiring higher temperatures. |

| Crown Ethers | 18-Crown-6 | Complex with alkali metal cations (e.g., K⁺) to make them soluble in organic solvents. | Effective for reactions involving potassium salts like KMnO₄ or KCN. |

| Cryptands | Kryptofix 222 | Form highly stable inclusion complexes with metal cations. | Offer high efficiency but are generally more expensive. |

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as versatile and environmentally benign alternatives to traditional volatile organic solvents in chemical synthesis. researchgate.net In the context of carbamate synthesis, ILs can function not only as the reaction medium but also as catalysts, often enhancing reaction rates and selectivity. rsc.orgresearchgate.net

Imidazolium-based ionic liquids are also commonly employed. Their catalytic activity is often attributed to the acidic proton on the imidazolium ring, which can activate electrophiles. researchgate.net In some systems, the IL facilitates the formation of an N-heterocyclic carbene-copper (NHC-Cu) complex in situ, which is the active catalytic species for the carboxylation of propargylic alcohols to form cyclic carbamates. acs.org

The key advantages of using ionic liquids include:

Dual role as solvent and catalyst.

High thermal stability.

Negligible vapor pressure, reducing air pollution.

Tunable properties: The physical and chemical properties of ILs can be finely adjusted by changing the cation-anion combination to optimize them for a specific reaction. frontiersin.org

Potential for catalyst recycling and reuse. researchgate.net

The synthesis of carbamate-containing ionic liquids themselves has also been explored using non-isocyanate methods, further highlighting the synergy between these two classes of compounds. rsc.org

Synthetic Optimization and Process Chemistry Considerations

Optimizing the synthesis of carbamates, including this compound, is crucial for both laboratory-scale research and industrial production. Yield enhancement is achieved by systematically tuning various reaction parameters to maximize the formation of the desired product while minimizing side reactions and impurities.

Catalyst Selection and Loading: In catalyzed reactions, the choice of catalyst is paramount. For palladium-catalyzed couplings, ligand selection can drastically influence yield and turnover number. In phase transfer catalysis, the lipophilicity and structure of the quaternary ammonium salt must be matched to the specific reaction to ensure efficient transport of the reactive anion. acsgcipr.org For example, highly polarizable leaving groups like iodide can sometimes "poison" the catalyst, reducing its effectiveness. acsgcipr.org Optimizing the catalyst loading is also critical; sufficient catalyst must be present to ensure a reasonable reaction rate, but excessive amounts can be uneconomical and complicate purification.

Reactant Stoichiometry and Addition: The molar ratio of reactants can significantly impact the product distribution. In multi-component reactions, such as the formation of carbamates from an amine, CO₂, and an alkyl halide, adjusting the equivalents of each component is necessary to achieve high conversion. nih.gov For instance, using an excess of a strong, non-nucleophilic base like DBU can accelerate the reaction and improve yields by stabilizing the carbamate intermediate. nih.govacs.org The order and rate of addition of reagents can also be controlled to prevent undesirable side reactions.

Solvent and Temperature Effects: The choice of solvent can influence reactant solubility, reaction rates, and even the reaction pathway. In PTC systems, the organic solvent's polarity affects the partitioning of the catalyst and reactants between the phases. Temperature is a critical parameter that directly affects the reaction rate. However, elevated temperatures can also promote side reactions, such as the N-alkylation of the carbamate product instead of the intended precursor. nih.gov Therefore, finding the optimal temperature that provides a good reaction rate without significant byproduct formation is essential.

Pressure Optimization: For reactions involving gaseous reagents like carbon dioxide, pressure is a key variable. Higher CO₂ pressure increases its concentration in the liquid phase, which can drive the equilibrium towards carbamate formation and improve yields. However, excessively high pressure may not provide additional benefits and could lead to the formation of byproducts. nih.gov

Table 2: Key Parameters for Reaction Optimization in Carbamate Synthesis

| Parameter | Consideration | Potential Impact on Yield | Example/Reference |

| Catalyst | Type, structure, and loading | Proper catalyst selection can dramatically increase reaction rate and selectivity. | In PTC, catalyst lipophilicity (C#) affects its concentration in the organic phase. acsgcipr.org |

| Base | Type (e.g., inorganic vs. organic), strength, and amount | A strong, non-nucleophilic base can stabilize intermediates and drive the reaction forward. | An excess of DBU can yield the best conversion in CO₂-based carbamate synthesis. nih.gov |

| Solvent | Polarity, aprotic vs. protic | Affects solubility of reactants and stability of intermediates. | PTC reactions often use nonpolar organic solvents in conjunction with an aqueous phase. mdpi.com |

| Temperature | Reaction rate vs. side reactions | Higher temperatures increase rate but can lead to undesired byproducts (e.g., overalkylation). | Optimal temperature of 70°C identified for a continuous carbamate synthesis to minimize N-alkylated byproducts. nih.gov |

| Pressure | Concentration of gaseous reactants | Increasing CO₂ pressure can improve conversion but may also promote byproduct formation at higher levels. | Optimal pressure of 3 bar found to provide good conversion with minimal byproduct formation. nih.gov |

| Reagents | Choice of alkylating agent, leaving group | More reactive alkylating agents can increase reaction speed, but may be less selective. | Using alkyl chlorides instead of more reactive iodides can be beneficial in some PTC systems. mdpi.com |

By carefully controlling these parameters, chemists can develop robust and efficient synthetic processes for N-hydroxy-N-methyl-tert-butylcarbamate and its analogs, achieving high yields and purity.

Solvent System Selection and Its Impact on Synthesis Efficiency

The choice of solvent is a determining factor in the synthesis of N-hydroxy-N-methyl-tert-butylcarbamate and related compounds, influencing reaction rates, yields, and the profile of impurities. The synthesis commonly involves the reaction of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate. This process necessitates careful selection of a solvent that can facilitate the dissolution of reactants while accommodating the reaction's specific requirements.

Anhydrous organic solvents are frequently employed, with dichloromethane and tetrahydrofuran (THF) being common choices. chemicalbook.com These aprotic solvents are suitable for reactions involving moisture-sensitive reagents like di-tert-butyl dicarbonate. chemicalbook.com The efficiency of the synthesis in these solvents is often enhanced by conducting the initial stages of the reaction at reduced temperatures, such as in an ice bath, before allowing it to proceed at room temperature. chemicalbook.com

For other analogous carbamate syntheses, different solvent systems have been proven effective. Diethyl ether has been utilized in the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, where it serves as a medium for the reaction between phenyl chlorocarbonates and substituted 2-(aminomethyl)phenols. nih.gov In other cases, polar protic solvents like methanol have been used for the preparation of (N-hydroxy) methylcarbamate from hydroxylamine (B1172632) sulfuric acid salt and dimethyl carbonate. google.com

Mixed solvent systems, particularly aqueous-organic mixtures, have also been applied. For instance, a THF-water mixture is used in the zinc-mediated reduction of nitroarenes in the presence of chloroformates to produce N,O-bisprotected hydroxylamines, which are precursors to N-aryl-N-hydroxy carbamates. thieme-connect.de The presence of water is essential for the reduction step in this one-pot procedure. thieme-connect.de

The selection of a solvent system is therefore a balance between reactant solubility, reagent stability, reaction conditions (temperature, pressure), and the ease of product isolation.

Table 1: Solvent Systems in the Synthesis of this compound and Analogues

| Solvent System | Compound Type | Reactants | Reference |

|---|---|---|---|

| Dichloromethane | This compound | N-methylhydroxylamine hydrochloride, di-tert-butyl dicarbonate | chemicalbook.com |

| Tetrahydrofuran (THF) | This compound | N-methylhydroxylamine hydrochloride, di-tert-butyl dicarbonate | chemicalbook.com |

| Diethyl Ether | Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates | Phenyl chlorocarbonate, 2-(aminomethyl)phenol | nih.gov |

| Methanol | (N-hydroxy) methylcarbamate | Hydroxylamine sulfuric acid salt, dimethyl carbonate | google.com |

| THF-Water | N-Aryl-N-hydroxy carbamates | Nitroarene, Chloroformate, Zinc | thieme-connect.de |

| Ethyl Acetate | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | N-BOC-D-serine, Isobutyl chloroformate, Benzylamine | google.com |

Isolation and Purification Techniques for High Purity

Achieving high purity of this compound is paramount for its subsequent use. This requires a multi-step approach involving initial product isolation from the reaction mixture followed by rigorous purification.

Initial Isolation (Work-up)

Following the completion of the synthesis, the initial work-up procedure typically involves several steps to separate the crude product from unreacted starting materials, reagents, and soluble by-products. A common first step is to quench the reaction, often with the addition of water. chemicalbook.com The product is then extracted from the aqueous layer into an immiscible organic solvent. chemicalbook.com The combined organic phases are subsequently washed with various aqueous solutions, such as water, dilute acids, saturated sodium bicarbonate solution, and brine, to remove different types of impurities. thieme-connect.deorgsyn.org After washing, the organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water. chemicalbook.comthieme-connect.de The final step in the isolation of the crude product is the removal of the solvent, typically through evaporation under reduced pressure. chemicalbook.comgoogle.com

High-Purity Purification Techniques

To obtain the high-purity compound required for most applications, the crude product must undergo further purification.

Column Chromatography: This is a widely used and effective method for purifying this compound. chemicalbook.com The technique involves passing the crude product through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (eluent), like ethyl acetate and petroleum ether, is used to move the components of the mixture through the column at different rates, allowing for their separation. thieme-connect.de

Recrystallization: This technique is effective for purifying solid carbamates and relies on the differences in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent system for recrystallization of analogous carbamates is a mixture of heptane and propan-2-ol. nih.gov Other solvent systems reported for similar compounds include petroleum ether, or mixtures like hexane/dichloromethane and hexane/ethyl acetate. google.comorgsyn.orgnih.gov

Distillation: For liquid carbamates, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, preparative HPLC can be employed. Reverse-phase HPLC methods are scalable and can be used for the isolation of impurities to yield a highly pure final product. sielc.com

The choice of purification method depends on the physical state of the product (solid or liquid), the nature of the impurities, and the required final purity.

Table 2: Purification Techniques for this compound and Analogous Compounds

| Technique | Details | Target Compound/Analogue | Reference |

|---|---|---|---|

| Column Chromatography | Silica gel stationary phase | This compound | chemicalbook.com |

| Column Chromatography | Silica gel, Ethyl acetate-Petroleum Ether eluent | N-Aryl-N-hydroxy carbamates | thieme-connect.de |

| Recrystallization | Heptane/propan-2-ol solvent system | Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates | nih.gov |

| Recrystallization | Petroleum ether solvent | Methyl N-hydroxy-N-(2-methylphenyl)carbamate | nih.gov |

| Recrystallization | Hexane/ethyl acetate solvent system | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | google.com |

| Extraction & Washing | Extraction with organic solvent, washing with aqueous solutions | General method for carbamates | chemicalbook.comthieme-connect.de |

| Preparative HPLC | Scalable reverse-phase method | Tert-butyl N-hydroxycarbamate | sielc.com |

| Vacuum Distillation | Purification of liquid products | Methyl N-hydroxy-N-(2-methylphenyl)carbamate | nih.gov |

Chemical Reactivity and Transformation Mechanisms of N Hydroxy N Methyl Tert Butylcarbamate

Hydrolytic Pathways and Stability of the Carbamate (B1207046) Moiety

The stability of the tert-butoxycarbonyl (Boc) protecting group in tert-butyl hydroxy(methyl)carbamate is significantly influenced by the pH of the surrounding medium. Carbamates, in general, display varied stability, with their hydrolysis pathways being dependent on the reaction conditions.

Investigation of Carbamate Bond Hydrolysis under Varying pH Conditions

The hydrolysis of carbamates can be catalyzed by both acids and bases. Generally, N-monosubstituted carbamates demonstrate stability in acidic solutions but are susceptible to hydrolysis at higher pH levels. scite.ai The rate of hydrolysis for carbamates is often pH-dependent, with studies on related compounds showing an increase in hydrolysis rates with increasing hydroxyl ion concentration. nih.gov

For N-methyl-N-hydroxycarbamates, the degradation mechanism under basic conditions is complex. At a pH range of 7-9, these compounds typically undergo degradation to the corresponding alcohol (or phenol), carbonate, and methylamine through a concerted mechanism. Current time information in Asia/Manila. However, at a pH above 9, the reaction kinetics become more intricate, often proceeding as a consecutive two-step reaction. Current time information in Asia/Manila.

Table 1: General pH Stability of Carbamate Moieties

| pH Range | General Stability of N-Monosubstituted Carbamates | Expected Behavior of this compound |

| Acidic (pH < 4) | Generally stable, but tert-butyl esters are acid-labile. | Likely to undergo hydrolysis via tert-butyl cation formation. |

| Near-Neutral (pH 6-8) | Hydrolysis rate is generally slow. | Expected to be relatively stable. |

| Basic (pH > 9) | Hydrolysis rate increases with pH. | Susceptible to base-catalyzed hydrolysis. |

Note: This table is based on general trends for carbamates and may not represent the exact behavior of this compound.

Activation and Functionalization Reactions

The presence of the N-hydroxy group and the carbamate carbonyl group in this compound allows for a variety of activation and functionalization reactions, enabling its use as a versatile synthetic building block.

Formation of Reactive Carbonyl Intermediates

One important transformation of Boc-protected amines involves their conversion into reactive isocyanate intermediates. This can be achieved in a one-pot synthesis by treating the Boc-protected amine with 2-chloropyridine and trifluoromethanesulfonyl anhydride. organic-chemistry.orgnih.gov This in-situ generation of the isocyanate allows for immediate reaction with nucleophiles present in the reaction mixture. This methodology is applicable to a wide range of Boc-protected amines, suggesting that this compound could similarly be converted to a reactive N-isocyanato-N-methylhydroxylamine intermediate under these conditions.

Nucleophilic Attack and Subsequent Derivatization

The in-situ generated isocyanate intermediate from a Boc-protected amine is highly electrophilic and readily undergoes nucleophilic attack. For instance, in the presence of primary or secondary amines, this intermediate reacts to form unsymmetrical or symmetrical disubstituted and trisubstituted ureas in high yields. organic-chemistry.orgnih.gov This reaction is efficient and proceeds under mild conditions, tolerating a variety of functional groups. organic-chemistry.org Therefore, it is plausible that this compound could be used to synthesize a range of N-hydroxy-N-methylurea derivatives by reacting it with various amines under these activating conditions.

Furthermore, N-hydroxycarbamates can act as electrophilic nitrogen sources in certain reactions. For example, in the presence of a copper catalyst, they can be used for the α-amination of β-ketoesters, proceeding through nitrosoformate intermediates. acs.org

Esterification Reactions at the Hydroxyl Group

The hydroxyl group of N-hydroxycarbamates can undergo esterification with carboxylic acids. A common method to achieve this is the Mitsunobu reaction. organic-chemistry.org This reaction typically involves the use of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by a carboxylic acid. organic-chemistry.orgcommonorganicchemistry.com This method is known for proceeding with inversion of configuration at the alcohol center, although this is not relevant for the achiral hydroxyl group in this compound. organic-chemistry.org

Another approach for the esterification of the hydroxyl group involves its activation followed by reaction with an acylating agent. For instance, tert-butyl esters can be converted to acid chlorides using thionyl chloride (SOCl2), which can then react with alcohols to form esters. organic-chemistry.orgnih.gov While this applies to the tert-butyl ester part of the molecule, it highlights the general principles of activating a group for acylation. A more direct approach would be the reaction with acyl chlorides or anhydrides in the presence of a base.

Nucleophilic Substitution at the Hydroxymethyl Group

The term "hydroxymethyl group" in the context of this compound is chemically inaccurate as there is no such group present. The molecule contains a hydroxyl group attached to the nitrogen atom. Nucleophilic substitution can occur at this N-hydroxyl group, typically after activation.

A method for the O-alkylation of a related compound, tert-butyl N-hydroxycarbamate, involves its reaction with methanesulfonates of various alcohols. organic-chemistry.org This suggests a pathway where the hydroxyl group is first converted into a good leaving group (mesylate), which is then displaced by a nucleophile.

Another general and widely used method for the formation of ethers from alcohols is the Williamson ether synthesis. libretexts.orglibretexts.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.org Applying this to this compound, treatment with a strong base like sodium hydride would generate the corresponding N-alkoxide, which could then be reacted with an alkyl halide to yield an O-alkylated product. The reaction of N,N'-di-tert-butoxycarbonylhydroxylamine with alkyl bromides in the presence of a base to form O-alkylated products further supports the feasibility of this type of transformation. nih.govnih.gov

Table 2: Summary of Functionalization Reactions

| Reaction Type | Reagents | Product Type |

| Urea (B33335) Formation | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, Amine | N-Hydroxy-N-methylurea derivative |

| α-Amination | β-Ketoester, Copper catalyst | α-Amino-β-ketoester derivative |

| Esterification (Mitsunobu) | Carboxylic acid, PPh3, DEAD/DIAD | O-Acyl-N-hydroxy-N-methylcarbamate |

| O-Alkylation (via Mesylate) | Methanesulfonyl chloride, Alcohol, Base | O-Alkyl-N-hydroxy-N-methylcarbamate |

| O-Alkylation (Williamson) | Strong base (e.g., NaH), Alkyl halide | O-Alkyl-N-hydroxy-N-methylcarbamate |

Deprotection Chemistry of the N-tert-Butoxycarbonyl Group

Acid-catalyzed cleavage is the most common method for the deprotection of Boc-protected amines and hydroxylamines. Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. fishersci.co.ukyoutube.com

The generally accepted mechanism involves a three-step process:

Protonation : The carbamate oxygen is protonated by the acid, forming a conjugate acid. commonorganicchemistry.comcommonorganicchemistry.com

Fragmentation : This protonated intermediate is unstable and fragments, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free N-methylhydroxylamine. commonorganicchemistry.comtotal-synthesis.com The formation of gaseous byproducts, isobutylene (from deprotonation of the cation) and carbon dioxide, helps to drive the reaction to completion. commonorganicchemistry.comstackexchange.com

Salt Formation : Under the acidic conditions, the liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate or chloride salt). commonorganicchemistry.comcommonorganicchemistry.com

Kinetic studies have revealed that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl. acs.orgnih.gov This suggests a mechanism where a general acid-catalyzed separation of a reversibly formed ion-molecule pair occurs after the initial fragmentation. acs.orgnih.gov In contrast, deprotection with a weaker acid like TFA may require a large excess of the acid to achieve a reasonable reaction rate. acs.orgnih.gov

| Acid Reagent | Typical Conditions | Kinetic Dependence | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), Room Temp | Inverse on [TFA] (at high conc.) acs.orgnih.gov | Common in peptide synthesis; requires excess reagent. |

| Hydrochloric Acid (HCl) | 1-4 M in Dioxane, Methanol, or Ethyl Acetate, Room Temp reddit.com | Second-order on [HCl] acs.orgnih.gov | Often faster and requires fewer equivalents than TFA. |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in appropriate solvents | Second-order on [H₂SO₄] nih.gov | Strong, non-volatile acid. |

| Methane Sulfonic Acid (CH₃SO₃H) | Catalytic amounts in appropriate solvents | Second-order on [CH₃SO₃H] nih.gov | Strong organic acid. |

An alternative to strong acidolysis is the use of radical cations to mediate the cleavage of the Boc group. A notable reagent for this transformation is tris(4-bromophenyl)ammoniumyl hexachloroantimonate, commonly known as "Magic Blue" (MB•+). nih.govwikipedia.org This method offers a mild, transition-metal-free pathway for deprotection. nih.gov

The proposed mechanism involves the following:

Magic Blue acts as a single-electron oxidant. nih.govnih.gov

In combination with a sacrificial reagent like triethylsilane, Magic Blue catalyzes the cleavage of the tert-butyl C–O bond. nih.govacs.org

This process is effective for a range of tert-butyl protected groups, including N-Boc derivatives, and proceeds under gentle, neutral conditions, which is advantageous for substrates sensitive to strong acids. nih.gov

Research has shown that this method can deprotect N-Boc groups efficiently, with the reaction rate being accelerated by the presence of the silane. nih.govacs.org

In complex molecules containing multiple protecting groups or acid-sensitive functionalities, the selective removal of a single Boc group is a significant challenge. The choice of reagent and conditions is paramount to achieving high chemo- and regioselectivity.

Acid Sensitivity Tuning : The Boc group is generally among the most acid-labile protecting groups, allowing for its selective removal in the presence of more robust groups like benzyloxycarbonyl (Cbz) or tert-butyl esters, although selectivity with the latter can be challenging. acsgcipr.orgresearchgate.net Nitrolytic deprotection using nitric acid in dichloromethane has shown remarkable selectivity, cleaving N-Boc groups without affecting Cbz groups or even highly acid-sensitive tert-butyl esters. researchgate.net

Mild Reagents : Milder reagents can enhance selectivity. For instance, using oxalyl chloride in methanol provides a non-acidic method for Boc deprotection that is tolerant of various functional groups. rsc.orgrsc.org Similarly, Lewis acids such as cerium(III) chloride with sodium iodide can selectively cleave N-Boc groups in the presence of tert-butyl esters. researchgate.net

Thermal Methods : In some cases, thermal deprotection in continuous flow systems allows for selective cleavage by carefully controlling the reaction temperature. This has been demonstrated for the selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group. acs.org

| Reagent/Method | Selectivity Profile | Reference |

|---|---|---|

| HNO₃ in CH₂Cl₂ | Selective for N-Boc over Cbz and t-butyl esters. | researchgate.net |

| Oxalyl Chloride in Methanol | Mild conditions tolerant of many functional groups. | rsc.orgrsc.org |

| CeCl₃·7H₂O / NaI | Selective for N-Boc over t-butyl esters. | researchgate.net |

| Tris(4-bromophenyl)aminium (Magic Blue) / HSiEt₃ | Mild, neutral conditions; selective N-Boc deprotection over t-butyl esters in some cases. | nih.govacs.org |

| Continuous Flow (Thermal) | Allows for temperature-controlled selective deprotection of different N-Boc types (e.g., aryl vs. alkyl). | acs.org |

A significant drawback of acid-catalyzed Boc deprotection is the generation of the reactive tert-butyl carbocation. acsgcipr.org This electrophilic species can lead to undesirable side reactions by alkylating nucleophilic sites within the substrate molecule or solvent. acsgcipr.orgthermofisher.com Electron-rich aromatic rings (like those in tryptophan and tyrosine), and sulfur-containing residues (such as methionine) are particularly susceptible to tert-butylation. acsgcipr.orgresearchgate.net

To prevent these side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic compounds designed to efficiently trap the tert-butyl cation. thermofisher.com

Mechanism of Action : Scavengers compete with the substrate for the tert-butyl cation, reacting with it to form a stable, harmless byproduct. thermofisher.com For example, thioanisole can be alkylated by the cation. Triethylsilane acts as a scavenger by reducing the carbocation. Water can trap the cation to form tert-butanol.

Commonly used scavenging agents include:

Thioanisole

Anisole

Water

Triethylsilane (TIS) researchgate.net

1,2-Ethanedithiol (EDT) sigmaaldrich.com

Phenol sigmaaldrich.com

The choice of scavenger depends on the specific amino acid residues present in a peptide or the functional groups in a small molecule. researchgate.netsigmaaldrich.com For example, hydroxylamine (B1172632) derivatives have been used to suppress side reactions associated with formaldehyde generated from other protecting groups during a global deprotection step. researchgate.net

Interconversion to Other Functional Groups

Once the N-hydroxy-N-methylamino group is unmasked via deprotection, it can be further transformed. A common and synthetically important transformation is its conversion to an amide.

The transformation of a carbamate, such as this compound, into an amide is a key synthetic operation. This can be achieved through direct or indirect methods.

Two-Step Deprotection-Acylation (Indirect) : The most conventional and broadly applicable method is a two-step sequence. First, the Boc group is removed using one of the methods described in section 3.3 to yield the free N-methylhydroxylamine. This intermediate is then acylated using a standard amide bond forming reaction, such as reaction with an acyl chloride, anhydride, or a carboxylic acid activated with a coupling reagent.

Direct Conversion : While less common than the two-step approach, methods for the direct, one-pot conversion of N-Boc protected amines to amides have been developed to improve synthetic efficiency. rsc.org These advanced methods bypass the need to isolate the free amine intermediate.

Rhodium-Catalyzed Coupling : A rhodium-catalyzed reaction has been developed that directly couples N-Boc-protected amines with arylboroxines to form secondary benzamides. This method is notable for its tolerance of acid-labile functional groups that would not survive the traditional deprotection step. acs.orgacs.org

Isocyanate Intermediates : Another one-pot method involves the in situ generation of an isocyanate intermediate from the N-Boc amine using reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride. This reactive intermediate is then trapped with a Grignard reagent to furnish the final amide product under mild conditions. rsc.orgrsc.org

Acyl Chlorides and Sodium Iodide : A direct transformation of various carbamates (including tert-butyl carbamates) into amides has been achieved by heating with an acyl chloride and sodium iodide in acetonitrile. clockss.org

Synthesis of Urea Derivatives from Carbamates

The transformation of carbamates, specifically N-hydroxy-N-methyl-tert-butylcarbamate, into urea derivatives represents a significant synthetic route in organic chemistry. This conversion is not a direct substitution reaction but rather proceeds through a well-established rearrangement pathway known as the Lossen rearrangement. This process involves the conversion of a hydroxamic acid derivative, in this case, the N-hydroxycarbamate, into an isocyanate intermediate, which is subsequently trapped by an amine to furnish the desired urea derivative.

Scheme 1: General Reaction for the Synthesis of Urea Derivatives from N-Hydroxy-N-methyl-tert-butylcarbamate

The key to this synthetic strategy lies in the activation of the hydroxyl group on the carbamate nitrogen, which facilitates the subsequent rearrangement.

Chemical Reactivity and Transformation Mechanisms

The synthesis of urea derivatives from N-hydroxy-N-methyl-tert-butylcarbamate involves a two-step mechanistic sequence:

Activation and Lossen Rearrangement: The hydroxyl group of the N-hydroxycarbamate is not a good leaving group. Therefore, it must first be activated by conversion into a better leaving group. This is typically achieved by reaction with an activating agent, such as a sulfonyl chloride (e.g., methanesulfonyl chloride, tosyl chloride) or an anhydride, in the presence of a base. The base deprotonates the hydroxyl group, allowing it to react with the activating agent.

The resulting activated intermediate is unstable and readily undergoes the Lossen rearrangement. In this concerted step, the bond between the nitrogen and the oxygen of the leaving group breaks, and the tert-butoxycarbonyl group migrates from the carbonyl carbon to the nitrogen atom. This migration results in the formation of an isocyanate intermediate.

Nucleophilic Addition of an Amine: The highly reactive isocyanate intermediate is not isolated but is generated in situ. It readily undergoes nucleophilic attack by an amine present in the reaction mixture. The nitrogen atom of the amine adds to the carbonyl carbon of the isocyanate, and a subsequent proton transfer yields the stable urea derivative.

The choice of the amine in this step determines the substitution pattern of the final urea product. Primary and secondary amines can be used to generate di- and tri-substituted ureas, respectively.

Detailed Research Findings

While direct studies on the synthesis of urea derivatives from this compound are not extensively detailed in readily available literature, the principles of the Lossen rearrangement are well-documented and applicable to this substrate. Research on similar N-hydroxycarbamates and hydroxamic acids demonstrates the feasibility of this transformation.

The efficiency of the urea synthesis is dependent on several factors:

The nucleophilicity of the amine: More nucleophilic amines will react more rapidly with the isocyanate intermediate.

Reaction conditions: Temperature and solvent can play a crucial role in the efficiency of both the rearrangement and the subsequent trapping of the isocyanate.

The following table summarizes the key reactants and their roles in the synthesis of urea derivatives from N-hydroxy-N-methyl-tert-butylcarbamate.

| Reactant/Reagent | Role in the Reaction |

|---|---|

| N-Hydroxy-N-methyl-tert-butylcarbamate | Starting material, precursor to the isocyanate |

| Activating Agent (e.g., MsCl, TsCl) | Converts the N-OH group into a good leaving group |

| Base (e.g., Triethylamine, Pyridine) | Deprotonates the N-OH group |

| Amine (Primary or Secondary) | Nucleophile that traps the isocyanate intermediate |

| Solvent (e.g., Dichloromethane, THF) | Provides the reaction medium |

This method provides a versatile route to a wide range of urea derivatives, which are important structural motifs in many biologically active compounds and materials.

Application As a Protecting Group in Advanced Organic Synthesis

Strategic Use of the tert-Butoxycarbonyl (Boc) Group for Amine Protection

The primary strategy for amine protection involves converting the nucleophilic amino group into a carbamate (B1207046). chemistrysteps.comorganic-chemistry.org This transformation effectively tempers the amine's reactivity, rendering it stable to a variety of reaction conditions, including exposure to most nucleophiles and bases. organic-chemistry.orgtotal-synthesis.comresearchgate.net The Boc group is one of the most common carbamate protecting groups employed for this purpose. masterorganicchemistry.com

The installation of the Boc group is typically accomplished by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or under solvent-free conditions. organic-chemistry.orgtotal-synthesis.comrsc.orgfishersci.co.uk The reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk The stability of the resulting N-Boc carbamate to basic and nucleophilic reagents makes it an ideal choice for syntheses that require subsequent reactions under these conditions. researchgate.net

Table 1: Common Reagents for Boc Protection of Amines

| Reagent | Typical Conditions | Notes |

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, Et₃N, DMAP), various solvents (H₂O, THF, ACN) | Most common and flexible method. fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Catalytic iodine, solvent-free | An efficient and practical protocol at ambient temperature. organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Perchloric acid on silica (B1680970) gel (HClO₄–SiO₂) | Highly efficient, reusable catalyst for chemoselective protection. organic-chemistry.org |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Aqueous or anhydrous conditions | An active ester derivative used for Boc protection. organic-chemistry.orgnumberanalytics.com |

Orthogonal Protecting Group Strategies in Multi-functional Systems

In the synthesis of complex molecules that possess multiple functional groups, such as natural products, peptides, and carbohydrates, the ability to deprotect one functional group without affecting others is paramount. fiveable.me This is achieved through an orthogonal protection strategy, which utilizes protecting groups that can be removed under distinct and non-interfering conditions. organic-chemistry.orgnumberanalytics.comfiveable.me

The Boc group is a key player in many orthogonal schemes due to its acid-lability. total-synthesis.com It can be selectively cleaved in the presence of groups that are sensitive to bases or hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com A classic example of an orthogonal pair is the Boc group and the fluorenylmethyloxycarbonyl (Fmoc) group. numberanalytics.comfiveable.me The Boc group is removed with acid (e.g., trifluoroacetic acid), while the Fmoc group is cleaved with a base, typically piperidine. numberanalytics.comnumberanalytics.com This orthogonality is fundamental to modern Solid-Phase Peptide Synthesis (SPPS). numberanalytics.comfiveable.me Another common orthogonal partner for Boc is the benzyloxycarbonyl (Cbz or Z) group, which is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage, but is readily removed by catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com

Table 2: Orthogonal Protecting Group Pairs with Boc

| Protecting Group 1 | Deprotection Condition | Protecting Group 2 (Orthogonal) | Deprotection Condition |

| Boc | Acid (e.g., TFA, HCl) total-synthesis.com | Fmoc | Base (e.g., Piperidine) total-synthesis.comnumberanalytics.com |

| Boc | Acid (e.g., TFA, HCl) total-synthesis.com | Cbz (Z) | Catalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.com |

| Boc | Acid (e.g., TFA, HCl) total-synthesis.com | Alloc | Pd(0) catalysis total-synthesis.comnumberanalytics.com |

This strategy allows for precise, sequential manipulation of different parts of a molecule, which is essential for building complex architectures. fiveable.meacs.org

Role in Peptide Synthesis and Amino Acid Derivatization

The Boc group has historically played a significant role in peptide synthesis. masterorganicchemistry.comnih.gov In the stepwise construction of a peptide chain, the α-amino group of the incoming amino acid must be temporarily blocked to prevent self-polymerization and to ensure that only the desired peptide bond is formed. masterorganicchemistry.comyoutube.com The Boc group serves as this temporary "hat" for the N-terminus. youtube.com

In Boc-based peptide synthesis, each amino acid is added as an N-Boc derivative. springernature.com After the coupling reaction forms the new peptide bond, the Boc group is removed from the newly incorporated residue with an acid like trifluoroacetic acid (TFA), exposing a new N-terminal amine that is ready for the next coupling cycle. peptide.com This strategy is applicable in both solution-phase and solid-phase peptide synthesis (SPPS), though it has been particularly influential in the latter, a methodology developed by R.B. Merrifield. springernature.com Using Boc chemistry can be particularly advantageous for the synthesis of hydrophobic peptides, as the repeated acid treatment helps to protonate the peptide chain, reducing aggregation. peptide.com

Preventing Racemization in Chiral Synthesis

Maintaining the stereochemical integrity of chiral centers is a critical challenge in peptide synthesis. The α-carbon of an amino acid is susceptible to racemization (loss of its defined stereochemistry) during the activation of its carboxyl group, which is a prerequisite for peptide bond formation. enamine.netrsc.org

Protecting the α-amino group with a carbamate like Boc is a crucial first line of defense against racemization. The electron-withdrawing nature of the carbamate group decreases the acidity of the α-proton, making its removal—a key step in the common racemization pathway via an oxazolone (B7731731) intermediate—less likely. While no protecting group can completely eliminate racemization on its own, the combination of N-terminal Boc protection with carefully selected coupling reagents and conditions is a well-established strategy to synthesize peptides with high optical purity. masterorganicchemistry.comrsc.org The conditions for all synthetic steps are carefully chosen to minimize the risk of racemization at the chiral centers. enamine.net

Methodologies for Selective Boc Deprotection in Complex Syntheses

While strong acids like neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are the standard and highly effective reagents for Boc group removal, their harshness can be detrimental to molecules containing other acid-sensitive functionalities. chemistrysteps.comrsc.orgnih.gov Consequently, a significant area of research has focused on developing milder and more selective methods for Boc deprotection. numberanalytics.com

These methodologies are crucial for the late stages of complex molecule synthesis, where a delicate balance of reactivity is required. numberanalytics.com The goal is to find conditions that cleave the Boc group efficiently while leaving other protecting groups (e.g., silyl (B83357) ethers, acetals) or sensitive structural motifs intact. nih.gov Recent advances have introduced a variety of reagents and catalytic systems that can achieve this selectivity.

Table 3: Selected Methodologies for Selective N-Boc Deprotection

| Reagent/Catalyst | Conditions | Substrate Scope / Selectivity |

| Trifluoroacetic Acid (TFA) | Typically neat or in Dichloromethane (DCM) | Standard, highly effective but harsh; can cleave other acid-labile groups. numberanalytics.comnih.gov |

| Oxalyl chloride in Methanol | Room temperature, 1-4 hours | Mild method for structurally diverse compounds, including those with acid-labile functionalities. rsc.orgnih.gov |

| Iron(III) salts (e.g., FeCl₃) | Catalytic amounts, various solvents | Practical and sustainable method; selective for N-Boc in the presence of N-Cbz groups. csic.es |

| Silica gel | Refluxing toluene | Simple and convenient method; does not cleave Cbz or Fmoc groups under the same conditions. epa.gov |

| Aqueous Phosphoric Acid | Mild conditions | Effective for Boc-carbamates, Boc-esters, and t-butyl ethers while tolerating Cbz groups and TBDMS ethers. organic-chemistry.org |

| Triarylamminium Radical Cation | Catalytic, with triethylsilane | Mild, non-acidic conditions; chemoselectively deprotects N-Boc faster than t-butyl esters. acs.org |

These selective methods provide synthetic chemists with a powerful toolkit, enabling the strategic unmasking of amines in the presence of a wide array of other functional groups, thereby facilitating the efficient completion of complex synthetic targets. numberanalytics.comcsic.es

Advanced Spectroscopic and Analytical Characterization of N Hydroxy N Methyl Tert Butylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of N-hydroxy-N-methyl-tert-butylcarbamate. Through the analysis of one-dimensional and two-dimensional spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular connectivity and stereochemistry.

¹H-NMR and ¹³C-NMR Data Analysis for Purity and Identity Confirmation

One-dimensional ¹H and ¹³C NMR spectra serve as the primary methods for confirming the identity and assessing the purity of N-hydroxy-N-methyl-tert-butylcarbamate. The ¹H-NMR spectrum is expected to show distinct signals corresponding to the tert-butyl protons, the N-methyl protons, and the hydroxyl proton. The tert-butyl group should appear as a sharp singlet, integrating to nine protons, while the N-methyl group will also be a singlet, integrating to three protons. The hydroxyl proton signal is often broad and its chemical shift can be dependent on solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, showing characteristic signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the N-methyl carbon, and the carbonyl carbon of the carbamate (B1207046) functional group. The precise chemical shifts are crucial for confirming the electronic environment of each carbon atom.

While specific, peer-reviewed spectral data for N-hydroxy-N-methyl-tert-butylcarbamate is not widely published, the expected chemical shifts can be reliably predicted based on closely related structures, such as tert-butyl N-hydroxycarbamate. For this analogue, ¹³C signals are observed at 158.9 ppm (C=O), 82.2 ppm (quaternary C), and 28.2 ppm (CH₃) mdpi.com. The addition of an N-methyl group in the target compound would slightly alter these shifts and introduce a new signal for the N-CH₃ carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Hydroxy-N-methyl-tert-butylcarbamate

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| (CH₃)₃C- | ~1.5 (singlet, 9H) | ~28 (methyl) |

| (CH₃)₃C - | - | ~82 (quaternary) |

| N-CH₃ | ~3.1 (singlet, 3H) | ~35-40 |

| C=O | - | ~158 |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and experimental conditions.

Variable Temperature (VT) NMR for Rotational Barrier and Isomerization Studies

The carbamate C-N bond possesses a significant degree of double-bond character, leading to restricted rotation and the potential for E/Z isomerism. Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study such dynamic processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals affected by the rotational dynamics.

At low temperatures, where rotation around the C-N bond is slow on the NMR timescale, distinct signals may be observed for different conformers (rotamers). As the temperature is increased, the rate of rotation increases. This leads to the broadening of the signals, which eventually coalesce into a single, time-averaged signal at the coalescence temperature.

Using the Eyring-Polanyi equation, the free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency separation of the signals at low temperature. Studies on analogous tertiary carbamates have determined rotational barriers to be in the range of 15-16 kcal/mol, indicating a substantial energy requirement for interconversion. mst.eduresearchgate.net This technique would be critical to fully characterize the conformational dynamics of N-hydroxy-N-methyl-tert-butylcarbamate.

Application of Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex molecules. For N-hydroxy-N-methyl-tert-butylcarbamate, several 2D NMR experiments would be employed for complete structural confirmation:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. While this specific molecule has limited proton coupling, COSY would definitively confirm the absence of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signal of the N-methyl group to its corresponding carbon signal and the tert-butyl proton signal to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying connectivity involving quaternary carbons. For instance, correlations would be expected from the tert-butyl protons to the quaternary carbon and the carbonyl carbon, and from the N-methyl protons to the carbonyl carbon, thus confirming the core structure of the carbamate.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It could be used to probe the spatial arrangement and preferred conformations around the restricted C-N bond. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For N-hydroxy-N-methyl-tert-butylcarbamate (C₆H₁₃NO₃), the calculated monoisotopic mass is 147.08954328 Da. nih.gov HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's chemical formula and confirming its identity.

Table 2: HRMS Data for N-Hydroxy-N-methyl-tert-butylcarbamate

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₃ |

| Theoretical Exact Mass | 147.08954 Da nih.gov |

| Expected Measurement | [M+H]⁺ = 148.09682 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Derivatization Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the presence of a polar N-hydroxyl group, N-hydroxy-N-methyl-tert-butylcarbamate is not ideally suited for direct GC-MS analysis. The hydroxyl group can cause poor peak shape and thermal degradation in the GC injector or column.

To overcome this, chemical derivatization is typically required to increase the volatility and thermal stability of the analyte. youtube.comsigmaaldrich.com A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group. This is often achieved by reacting the compound with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com

The resulting TMS ether derivative is much more volatile and produces sharp chromatographic peaks, allowing for sensitive trace analysis. The mass spectrum of the derivatized product would show a characteristic molecular ion and fragmentation pattern that confirms the structure of the original molecule.

Analysis of underivatized tert-butylcarbamates by mass spectrometry typically shows a characteristic fragmentation pattern involving the loss of 2-methylpropene (isobutylene) and carbon dioxide. nih.gov The primary fragmentation is the loss of the tert-butyl group as isobutylene (a loss of 56 Da), followed by the subsequent loss of CO₂ (a loss of 44 Da). This two-step process is a hallmark of tert-butylcarbamate-containing molecules in mass spectrometry. nih.gov

Table 3: Expected Key Mass Fragments for N-Hydroxy-N-methyl-tert-butylcarbamate

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 147 | [M]⁺ | Molecular Ion |

| 91 | [M - C₄H₈]⁺ | Loss of isobutylene (56 Da) |

| 74 | [M - C₄H₉O]⁺ or [M - C₃H₅O₂]⁺ | Potential further fragmentations |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

X-Ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state behavior and properties of a compound.

As of the current literature, a definitive single-crystal X-ray diffraction structure for tert-butyl hydroxy(methyl)carbamate has not been reported. However, the crystal structure of the closely related analogue, tert-butyl N-hydroxycarbamate, has been determined, offering valuable insights into the likely solid-state conformation and hydrogen bonding patterns that might be expected for the N-methylated derivative. mdpi.comresearchgate.net

The study of tert-butyl N-hydroxycarbamate revealed a structure characterized by extensive hydrogen bonding. mdpi.comresearchgate.net The molecules arrange into ribbons formed by two parallel chains linked by C=O···H–N hydrogen bonds. These ribbons are then cross-linked by C=O···H–O hydrogen bonds, creating a robust, two-dimensional network. mdpi.comresearchgate.net The N-hydroxycarbamate functional group was found to be nearly planar. mdpi.comresearchgate.net The introduction of a methyl group on the nitrogen atom in this compound would preclude the presence of the N-H···O hydrogen bond, likely leading to a significantly different packing arrangement in the solid state. The primary intermolecular interaction would be limited to the O-H···O=C hydrogen bond.

Below are the crystallographic data for the analogue, tert-butyl N-hydroxycarbamate. mdpi.com

Interactive Table: Crystallographic Data for tert-Butyl N-Hydroxycarbamate

| Parameter | Value |

| Chemical Formula | C₅H₁₁NO₃ |

| Molecular Weight | 133.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.22500(10) |

| b (Å) | 13.6564(2) |

| c (Å) | 19.5261(2) |

| V (ų) | 1393.28(4) |

| Z | 8 |

| Temperature (K) | 125 |

| Calculated Density (g/cm³) | 1.270 |

| Radiation | Cu Kα (λ = 1.54187 Å) |